2-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)ethanol
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Overview
Description
2-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)ethanol is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline moiety fused with a pyridine ring, connected via an ethanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)ethanol typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline moiety, followed by its fusion with a pyridine ring. The final step involves the introduction of the ethanol chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters, such as pressure and temperature, is essential for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Functional groups on the quinoline or pyridine rings can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)ethanol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)methanol
- 2-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)propane
- 2-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)butane
Uniqueness
2-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)ethanol is unique due to its specific structural features, such as the ethanol chain and the fusion of quinoline and pyridine rings. These characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H18N2O |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
2-[6-(3,4-dihydro-2H-quinolin-1-yl)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C16H18N2O/c19-11-9-13-7-8-16(17-12-13)18-10-3-5-14-4-1-2-6-15(14)18/h1-2,4,6-8,12,19H,3,5,9-11H2 |
InChI Key |
FBFJHLXJFMIABY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC=C(C=C3)CCO |
Origin of Product |
United States |
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